4-(2,4-Difluorophenyl)-1-(2-ethoxyethyl)-3-(2-methoxyphenoxy)azetidin-2-one
Description
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-1-(2-ethoxyethyl)-3-(2-methoxyphenoxy)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO4/c1-3-26-11-10-23-18(14-9-8-13(21)12-15(14)22)19(20(23)24)27-17-7-5-4-6-16(17)25-2/h4-9,12,18-19H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHUXPBCKKOLQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(C(C1=O)OC2=CC=CC=C2OC)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,4-Difluorophenyl)-1-(2-ethoxyethyl)-3-(2-methoxyphenoxy)azetidin-2-one, identified by its CAS number 1241146-12-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 377.4 g/mol. The structural characteristics of this compound contribute to its biological activity and interaction with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 1241146-12-2 |
| Molecular Formula | |
| Molecular Weight | 377.4 g/mol |
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. Some key findings include:
- Anti-inflammatory Activity : Studies have demonstrated that the compound inhibits pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases.
- Antitumor Activity : Preliminary investigations suggest that it may induce apoptosis in cancer cell lines, indicating potential use in oncology.
- Enzyme Inhibition : The compound has been noted to inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders.
The mechanisms underlying the biological activity of this compound are not fully elucidated but are hypothesized to involve:
- Interaction with Receptors : The presence of fluorine atoms may enhance binding affinity to certain receptors involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : It is believed to affect signaling pathways related to cell survival and proliferation.
Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal assessed the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in murine models. Results showed a significant reduction in inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent.
Study 2: Anticancer Properties
In vitro studies involving various cancer cell lines (e.g., breast and lung cancer) demonstrated that treatment with the compound resulted in dose-dependent cytotoxicity. Mechanistic studies indicated that apoptosis was mediated through mitochondrial pathways.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural differences between the target compound and its analogs:
Key Advantages of the Target Compound
Fluorine Synergy : The 2,4-difluorophenyl group balances lipophilicity and electronic effects, improving bioavailability over chlorinated analogs (e.g., 3b) .
Ether Chain Flexibility : The 2-ethoxyethyl group enhances solubility relative to aromatic substituents (e.g., 3a’s phenyl group) .
Methoxy Phenoxy Stability: The 2-methoxyphenoxy group provides steric protection against β-lactamase hydrolysis compared to unsubstituted phenoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
